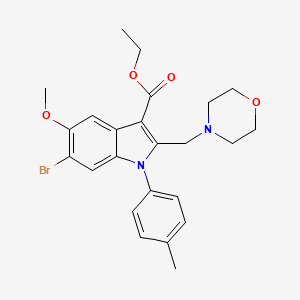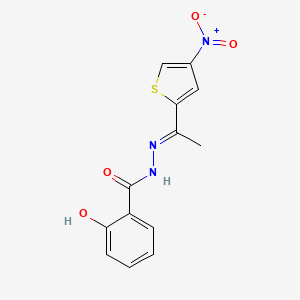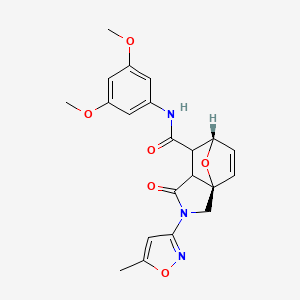![molecular formula C15H23NO2 B13375986 {[2-(4-Tert-butylphenyl)propyl]amino}acetic acid](/img/structure/B13375986.png)
{[2-(4-Tert-butylphenyl)propyl]amino}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-(4-Tert-butylphenyl)propyl]amino}acetic acid is an organic compound that features a tert-butylphenyl group attached to a propyl chain, which is further connected to an aminoacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-Tert-butylphenyl)propyl]amino}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylbenzaldehyde and propylamine.
Formation of Intermediate: The aldehyde group of 4-tert-butylbenzaldehyde reacts with propylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form {[2-(4-Tert-butylphenyl)propyl]amino}ethanol.
Oxidation: The alcohol group in {[2-(4-Tert-butylphenyl)propyl]amino}ethanol is oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {[2-(4-Tert-butylphenyl)propyl]amino}acetic acid can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides.
Reduction: The compound can be reduced to form {[2-(4-Tert-butylphenyl)propyl]amino}ethanol.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products
Oxidation: Formation of oxides or nitro derivatives.
Reduction: Formation of {[2-(4-Tert-butylphenyl)propyl]amino}ethanol.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Exploration as a potential therapeutic agent for various diseases, including its role as a precursor in the synthesis of pharmaceuticals.
Industry
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which {[2-(4-Tert-butylphenyl)propyl]amino}acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to downstream effects in biological pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
{[2-(4-Tert-butylphenyl)propyl]amino}ethanol: A reduced form of the compound.
{[2-(4-Tert-butylphenyl)propyl]amino}acetate: An ester derivative.
Uniqueness
Structural Features: The presence of both a tert-butylphenyl group and an aminoacetic acid moiety makes it unique compared to other similar compounds.
Reactivity: Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, highlights its versatility.
Propiedades
Fórmula molecular |
C15H23NO2 |
|---|---|
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
2-[2-(4-tert-butylphenyl)propylamino]acetic acid |
InChI |
InChI=1S/C15H23NO2/c1-11(9-16-10-14(17)18)12-5-7-13(8-6-12)15(2,3)4/h5-8,11,16H,9-10H2,1-4H3,(H,17,18) |
Clave InChI |
KISTVFSTSLWWPD-UHFFFAOYSA-N |
SMILES canónico |
CC(CNCC(=O)O)C1=CC=C(C=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(4-chlorophenyl)-4-(4-methoxybenzoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B13375906.png)
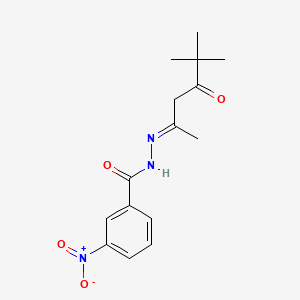
![N-[2-(4-methoxyphenyl)ethyl]-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13375918.png)
![4-(acetylamino)-N-{1-[(2,6-dimethylanilino)carbonyl]cyclohexyl}-N-methylbenzamide](/img/structure/B13375919.png)
![1-Amino-6-(2,4-dichlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B13375924.png)
![3-(Methylsulfanyl)-5-[6-(methylsulfanyl)-2-pyridinyl]-1,2,4-triazine](/img/structure/B13375928.png)
![3-[(3,4-Dichloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13375930.png)
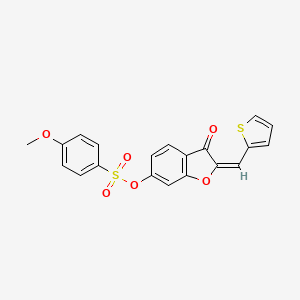
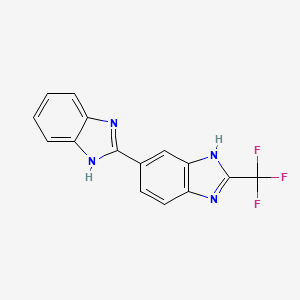
![3-[(4-Methoxyphenoxy)methyl]-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375938.png)
![N-(1,3-benzodioxol-5-yl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B13375939.png)
